N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide
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Overview
Description
“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Discovery and Design of Selective Inhibitors
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide and its derivatives have been extensively researched for their potential in therapeutic applications, particularly as selective inhibitors in cancer treatment. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, highlights the role of similar compounds in selectively inhibiting histone deacetylases 1-3 and 11. This inhibition is critical for blocking cancer cell proliferation, inducing cell-cycle arrest, and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).
Synthesis and Evaluation of Anti-inflammatory Activity
Further research into the synthesis and evaluation of ibuprofen analogs, which include modifications with pyrrolidine, demonstrates potent anti-inflammatory activity. These findings suggest that the structural framework of this compound can be leveraged for developing new anti-inflammatory agents, showcasing the compound's versatility beyond oncology (Rajasekaran et al., 1999).
Anti-angiogenic and DNA Cleavage Activities
The synthesis and evaluation of novel derivatives, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, have shown significant anti-angiogenic and DNA cleavage activities. These properties are essential for anticancer agents, indicating that such compounds can inhibit the formation of blood vessels in tumors and interact with DNA to prevent cancer cell proliferation (Kambappa et al., 2017).
Antidepressant and Nootropic Agents
Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has uncovered potential antidepressant and nootropic activities. Compounds synthesized from this compound and related structures have shown promising results in elevating mood and enhancing cognitive function, further broadening the compound's application scope (Thomas et al., 2016).
Future Directions
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide” and similar compounds could potentially be further explored in the design of new drugs with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have bioactive molecules with target selectivity .
Result of Action
Compounds with a pyrrolidine ring have been reported to lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-13(18)14-9-11-15-10(2)8-12(16-11)17-6-4-5-7-17/h8H,3-7,9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURMXLEWUXUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=CC(=N1)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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